zinc;(9Z,12Z)-octadeca-9,12-dienoate

Description

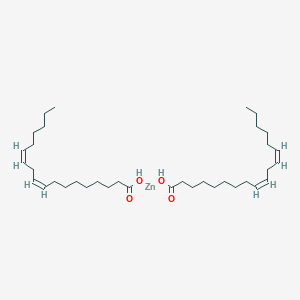

Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;(9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H32O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNJVAVDJKOYFK-GRVYQHKQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015446 | |

| Record name | Zinc linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13014-44-3 | |

| Record name | Zinc linoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013014443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,12-Octadecadienoic acid (9Z,12Z)-, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc linoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc dilinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC LINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK9Q8VI24Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Elucidation of Zinc Linoleate Complexes

Spectroscopic and Diffraction Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal analytical technique for confirming the molecular structure of zinc linoleate (B1235992). However, the inherent insolubility of many fatty acid zinc salts in common NMR solvents presents a significant analytical challenge. nih.gov To circumvent this, indirect methods are often employed, such as acid-catalyzed methyl esterification. This process converts the fatty acid salt back into its corresponding fatty acid methyl ester, which is more soluble and amenable to standard chromatographic and NMR analysis. nih.gov

For direct analysis of the solid material, solid-state NMR (ssNMR) is utilized. Analogous studies on zinc oleate (B1233923) using 13C Cross-Polarization Magic Angle Spinning (CPMAS) NMR have demonstrated the ability to resolve distinct carboxylate environments. The observation of multiple carboxylate and α-CH2 resonances in the 13C NMR spectrum confirms the presence of non-equivalent carboxylate ligands within the crystal structure, providing insight into the coordination environment of the zinc center. researchgate.net

¹H NMR spectroscopy can be used to confirm the integrity of the linoleate ligand by identifying its characteristic signals. magritek.com These include the olefinic protons of the two double bonds, the allylic protons adjacent to the double bonds, and the unique bis-allylic protons situated between the two double bonds. magritek.com While ⁶⁷Zn is an NMR active nucleus, its low sensitivity and the tendency to produce very broad spectral lines for larger molecules make ⁶⁷Zn NMR generally impractical for studying complexes like zinc linoleate. huji.ac.il

| Proton Group | Typical Chemical Shift (ppm) | Description |

|---|---|---|

| Olefinic (-CH=CH-) | ~5.3 | Protons directly attached to the double-bonded carbons. |

| Bis-allylic (=CH-CH₂-CH=) | ~2.8 | Methylene protons located between the two double bonds. |

| Allylic (-CH₂-CH=) | ~2.0 | Methylene protons adjacent to a double bond. |

| α-Methylene (-CH₂-COO) | ~2.3 | Methylene protons adjacent to the carboxylate group. |

| Chain Methylene (-(CH₂)n-) | ~1.3 | Methylene protons of the saturated part of the alkyl chain. |

| Terminal Methyl (-CH₃) | ~0.9 | Protons of the terminal methyl group. |

Electron Microscopy for Aggregation and Morphology (e.g., SEM/EDX, BSE)

Electron microscopy techniques are indispensable for investigating the aggregation, morphology, and elemental composition of zinc linoleate. Scanning Electron Microscopy (SEM) provides detailed information about the surface topography and morphology of the material. In studies of zinc soaps formed in oil paint matrices, SEM has been used to visualize the earliest stages of crystalline growth. researchgate.net When coupled with a backscattered electron (BSE) detector, which is sensitive to atomic number contrast, it becomes possible to distinguish the zinc-containing soap phases from the surrounding organic matrix. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX or EDS), an analytical technique often integrated with SEM and Transmission Electron Microscopy (TEM), confirms the elemental composition of the observed features. researchgate.net For zinc linoleate, EDX analysis would verify the presence of zinc, oxygen, and carbon in the aggregates.

TEM offers higher spatial resolution than SEM, providing unprecedented insight into the structure of nucleating zinc soaps at a near-molecular level. researchgate.net Studies on analogous compounds, such as zinc ricinoleate (B1264116), have utilized High-Resolution SEM (HR-SEM) to observe the formation of larger particulate structures. mdpi.comnih.gov These methods collectively allow for a comprehensive characterization of the size, shape, and distribution of zinc linoleate aggregates.

| Technique | Information Obtained | Relevance to Zinc Linoleate |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface topography, particle size, and shape. researchgate.net | Visualizes the morphology of zinc linoleate aggregates and crystalline structures. |

| Backscattered Electron (BSE) Imaging | Compositional contrast based on atomic number. researchgate.net | Differentiates zinc-rich particles from the organic matrix. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and mapping. researchgate.net | Confirms the presence and distribution of zinc in the sample. |

| Transmission Electron Microscopy (TEM) | High-resolution internal structure and crystallinity. researchgate.net | Provides nanoscale details of crystal lattice and aggregate formation. |

Investigations into Supramolecular Assembly and Coordination Polymer Formation

The formation of zinc linoleate from zinc(II) ions and linoleate anions is not merely the creation of a simple salt but involves the formation of complex supramolecular assemblies and coordination polymers. nih.gov The key to these structures is the versatile coordination chemistry of the carboxylate group with the zinc(II) center. mdpi.com The carboxylate ligand can bind to the metal ion in several modes, including monodentate, bidentate chelating, and, most importantly for polymer formation, bidentate bridging. mdpi.commdpi.com

In the bridging mode, a single carboxylate group bonds to two different zinc ions, effectively linking them together to form a one-, two-, or three-dimensional network. This ability to form extended structures is a defining characteristic of coordination polymers. nih.gov Research on other zinc carboxylates, such as zinc oleate, has confirmed the formation of coordination polymer structures. researchgate.net Similarly, studies on zinc ricinoleate have identified combinations of bridging and chelating coordination modes, which influence the final structure of the zinc-carboxylate complex. mdpi.com

| Coordination Mode | Description | Role in Assembly |

|---|---|---|

| Monodentate | The carboxylate group binds to the zinc ion through only one of its oxygen atoms. | Typically terminates a chain or occupies a coordination site. |

| Bidentate Chelating | Both oxygen atoms of the same carboxylate group bind to a single zinc ion. | Forms a stable ring structure with the metal center. |

| Bidentate Bridging | The carboxylate group links two different zinc ions. | Essential for the formation of extended 1D, 2D, or 3D coordination polymers. |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Oligomer and Polymer Characterization

Chromatographic techniques are pivotal for separating and identifying the various components of a sample. For zinc linoleate (B1235992), which can form aggregates and exist in polymeric states, specific chromatographic methods are employed to elucidate its molecular size distribution and composition.

Size-Exclusion Chromatography (SEC), also known as gel permeation chromatography when using an organic mobile phase, is a technique that separates molecules based on their hydrodynamic volume or size in solution. wikipedia.orgnih.gov This method is particularly useful for characterizing the distribution of oligomers and polymers of zinc linoleate.

The fundamental principle of SEC involves the differential partitioning of molecules between the mobile phase and the stagnant liquid phase within the pores of a stationary phase. libretexts.org The stationary phase consists of porous beads with a carefully controlled pore size distribution. wikipedia.org Larger molecules, which are excluded from the pores, travel with the mobile phase through the interstitial volume of the column and thus elute first. Smaller molecules can diffuse into the pores of the stationary phase, leading to a longer path and a later elution time. libretexts.org By calibrating the column with standards of known molecular weight, the molecular weight distribution of a polymer sample can be determined. nih.govlibretexts.org

For the analysis of zinc linoleate oligomers, a non-aqueous mobile phase would be utilized. The choice of solvent is critical to ensure that the sample remains soluble and that there are no adverse interactions with the stationary phase. The technique can provide valuable data on the degree of polymerization and the presence of different-sized aggregates, which can influence the physical properties of materials containing zinc linoleate, such as in oil paintings where metal soap formation is a known degradation process. metmuseum.org

Table 1: Typical SEC Parameters for Polymer Characterization

| Parameter | Typical Value/Condition | Purpose |

| Stationary Phase | Porous beads (e.g., polystyrene-divinylbenzene) | Provides a network of pores for size-based separation. |

| Mobile Phase | Organic solvent (e.g., Tetrahydrofuran) | Dissolves the polymer and transports it through the column. |

| Detector | Refractive Index (RI), UV-Vis, Light Scattering | To detect the eluting polymer fractions. |

| Calibration | Polymer standards of known molecular weight | To correlate elution time with molecular weight. |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to characterize complex organic materials that are not sufficiently volatile for direct analysis by GC-MS. core.ac.uk In the context of zinc linoleate, this technique, often enhanced by thermally assisted hydrolysis and methylation (THM), is instrumental in breaking down the compound into identifiable volatile fragments. core.ac.ukicom-cc-publications-online.orgmdpi.com

The process involves the rapid heating of the sample to a high temperature in an inert atmosphere, which causes thermal decomposition (pyrolysis) of the large molecules into smaller, more volatile fragments. These fragments are then swept into a gas chromatograph for separation, followed by detection and identification using a mass spectrometer.

THM is a modification of this technique where a methylating agent, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH), is added to the sample prior to pyrolysis. core.ac.ukmdpi.comresearchgate.net At high temperatures, this reagent simultaneously hydrolyzes ester linkages and methylates the resulting carboxylic acids and alcohols. core.ac.uk This derivatization is crucial for analyzing metal soaps like zinc linoleate, as it converts the non-volatile fatty acid salts into their corresponding fatty acid methyl esters (FAMEs), which are readily analyzable by GC-MS. core.ac.ukresearchgate.net This technique has been successfully applied to identify the fatty acid composition of metal soaps found in historical oil paintings. nih.gov

Table 2: Research Findings from THM-GC-MS Analysis of Metal Soaps

| Finding | Significance for Zinc Linoleate | Reference |

| Identification of fatty acid methyl esters | Confirms the presence of linoleate by detecting its methyl ester derivative. | core.ac.ukresearchgate.net |

| Avoidance of decarboxylation | THM prevents the loss of the carboxyl group, allowing for accurate identification of the original fatty acid. | core.ac.uk |

| Characterization of complex binders | The technique can differentiate various organic binders and degradation products in complex matrices like paint. | icom-cc-publications-online.org |

This hyphenated technique combines the separation power of non-aqueous reverse-phase liquid chromatography (NARPLC) with the dual separation capabilities of ion mobility (IM) spectrometry and the high-resolution mass analysis of time-of-flight mass spectrometry (TOF-MS). It is a state-of-the-art method for the detailed characterization of complex mixtures of non-polar compounds like zinc linoleate.

NARPLC is a variation of reverse-phase chromatography that uses organic solvents instead of aqueous-organic mixtures as the mobile phase. teledyneisco.combiotage.comnih.govnih.gov This is particularly suitable for lipids and other non-polar molecules that have poor solubility in water. biotage.comnih.gov The separation is based on the differential partitioning of analytes between the non-polar stationary phase (e.g., C18) and the organic mobile phase. teledyneisco.combiotage.com

Following separation by NARPLC, the eluted molecules are ionized and introduced into the ion mobility spectrometer. IM-MS separates ions in the gas phase based on their size, shape, and charge. nih.govwikipedia.orgtoftech.irnih.gov This provides an additional dimension of separation beyond that of liquid chromatography and mass spectrometry alone, enabling the resolution of isomers and conformers. wikipedia.orgnih.gov Finally, the TOF-MS analyzes the mass-to-charge ratio of the ions with high accuracy, allowing for the determination of elemental composition and identification of the compounds. nih.gov This powerful combination of techniques can provide unprecedented detail on the structure and composition of zinc linoleate species and their aggregates.

Quantification of Zinc and Linoleate in Complex Matrices

To determine the amount of zinc;(9Z,12Z)-octadeca-9,12-dienoate in a sample, it is often necessary to quantify the zinc and linoleate components separately, especially in complex matrices where the intact compound may be difficult to isolate.

Atomic Absorption Spectrophotometry (AAS) is a well-established and widely used technique for determining the concentration of specific metal elements in a sample. nemi.govspectroscopyonline.comoiv.intnih.govoiv.int The principle of AAS is based on the absorption of light by free atoms in the gaseous state. oiv.int

To quantify zinc in a sample containing zinc linoleate, the sample must first be digested, typically using strong acids, to break down the organic matrix and bring the zinc into an aqueous solution as Zn²⁺ ions. nih.gov This solution is then aspirated into a flame (flame AAS) or a graphite (B72142) furnace (graphite furnace AAS), where it is vaporized and atomized at high temperatures. A light beam from a hollow cathode lamp containing zinc is passed through the atomized sample. The zinc atoms in the sample absorb light at a characteristic wavelength (213.9 nm for zinc), and the amount of light absorbed is proportional to the concentration of zinc in the sample. oiv.intoiv.int By comparing the absorbance of the sample to that of a series of standard solutions of known zinc concentrations, the concentration of zinc in the original sample can be accurately determined. nemi.govoiv.int

Table 3: Typical AAS Parameters for Zinc Quantification

| Parameter | Setting/Condition | Rationale |

| Wavelength | 213.9 nm | Characteristic absorption wavelength for zinc. oiv.intoiv.int |

| Light Source | Zinc hollow-cathode lamp | Emits the specific wavelength of light to be absorbed by zinc atoms. oiv.intoiv.int |

| Atomizer | Air-acetylene flame | Provides the energy to vaporize and atomize the sample. oiv.intoiv.int |

| Sample Preparation | Acid digestion | To decompose the organic matrix and dissolve the zinc. nih.gov |

| Calibration Range | e.g., 0.2-1.0 mg/L | To establish a linear relationship between absorbance and concentration. nih.gov |

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is another powerful technique for elemental analysis that offers several advantages over AAS, including multi-element capability, a wide linear dynamic range, and high sensitivity. ebatco.comscholarsresearchlibrary.comthermofisher.comderingerney.com

Similar to AAS, sample preparation for ICP-OES typically involves acid digestion to bring the zinc into a liquid solution. pcdn.co The sample solution is then introduced into a high-temperature argon plasma (around 10,000 °C). ebatco.com The intense heat of the plasma excites the electrons of the zinc atoms to higher energy levels. As these electrons relax back to their ground state, they emit light at specific wavelengths that are characteristic of zinc. ebatco.comderingerney.com The light emitted from the plasma is collected and passed through a spectrometer, which separates the light by wavelength. The intensity of the emitted light at the characteristic wavelengths for zinc is measured by a detector and is directly proportional to the concentration of zinc in the sample. scholarsresearchlibrary.com ICP-OES is a robust and reliable method for the accurate quantification of zinc in a wide variety of complex samples. thermofisher.comderingerney.com

Table 4: Performance Characteristics of ICP-OES for Zinc Analysis

| Characteristic | Typical Performance | Advantage |

| Detection Limits | Parts per billion (ppb) range | High sensitivity for trace analysis. ebatco.comderingerney.com |

| Linear Dynamic Range | Several orders of magnitude | Allows for the analysis of both low and high concentrations without dilution. thermofisher.com |

| Precision | Typically < 2% RSD | High reproducibility and accuracy. |

| Sample Throughput | High | Capable of rapid, automated analysis of many samples. deringerney.com |

X-ray Fluorescence (XRF) Spectroscopy

X-ray Fluorescence (XRF) spectroscopy is a well-established, non-destructive analytical technique for elemental analysis, making it suitable for the quantification of zinc in this compound. The method is based on the principle that when a sample is irradiated with high-energy X-rays, atoms within the sample are excited, leading to the ejection of inner shell electrons. The subsequent de-excitation process, where an outer shell electron fills the vacancy, results in the emission of fluorescent X-rays with energies characteristic of each element present. The intensity of these emitted X-rays is proportional to the concentration of the element in the sample. rsc.orgpsu.edu

For the analysis of this compound, the organic matrix, primarily composed of carbon, hydrogen, and oxygen, presents specific challenges. These light elements can absorb the characteristic X-rays emitted by zinc, a phenomenon known as the matrix effect, which can lead to inaccuracies in quantification. kindle-tech.comxos.com Therefore, meticulous sample preparation and calibration are essential to obtain reliable results. kindle-tech.com

Sample Preparation: To ensure homogeneity and minimize errors from particle size and surface irregularities, solid samples of this compound are typically prepared by grinding the material into a fine, uniform powder. retsch.comdrawellanalytical.com This powder is then often pressed into a pellet using a hydraulic press to create a sample with a flat, smooth surface suitable for analysis. retsch.comdrawellanalytical.com Binders such as wax or cellulose (B213188) may be used to improve the stability of the pellet. drawellanalytical.com To mitigate matrix effects, an alternative approach involves dissolving the sample in a suitable solvent and analyzing it as a liquid, or developing specific mass-correction models. rsc.orgpharmjournal.ru

Instrumentation and Measurement: Both Energy Dispersive XRF (EDXRF) and Wavelength Dispersive XRF (WDXRF) spectrometers can be employed for the analysis. The Zn Kα line is typically used as the analytical line for zinc determination. researchgate.netrigaku.com A calibration curve is constructed by measuring the fluorescence intensity of a series of standards with known zinc concentrations, prepared in a matrix that closely matches the sample. pharmjournal.ruresearchgate.net

| Parameter | Description/Value | Reference |

|---|---|---|

| X-ray Source | Rh or Ta target X-ray tube | xrfresearch.com |

| Detector | Silicon Drift Detector (SDD) or Si(Li) detector | researchgate.net |

| Analytical Line | Zn Kα | researchgate.netrigaku.com |

| Atmosphere | Vacuum or Helium purge to enhance sensitivity for lighter elements | elvatech.com |

| Sample Form | Pressed powder pellet or liquid solution | drawellanalytical.compharmjournal.ru |

| Concentration Range | From ppm levels to high percentages | psu.edupharmjournal.ru |

| Precision (RSD) | Typically <5% | psu.edu |

Electroanalytical Methods (e.g., Anodic Stripping Voltammetry, Polarography)

Electroanalytical techniques offer highly sensitive and cost-effective means for the determination of trace amounts of zinc. These methods are based on measuring the electrical properties of a solution containing the analyte. For a compound like this compound, which is insoluble in water, a crucial preliminary step of sample digestion or extraction is required to transfer the zinc ions into a suitable aqueous or non-aqueous electrolyte solution for analysis. nih.gov

Anodic Stripping Voltammetry (ASV):

Anodic Stripping Voltammetry (ASV) is an exceptionally sensitive technique for trace metal analysis, capable of reaching detection limits in the parts-per-billion (ppb) range. nih.govlibretexts.org The method involves two main steps. First, a preconcentration or deposition step is performed where a negative potential is applied to a working electrode (such as a mercury film or bismuth film electrode) immersed in the sample solution. metrohm.comnih.govnih.gov This causes the zinc ions to be reduced and deposited onto the electrode surface, forming an amalgam. libretexts.org The second step is the stripping step, where the potential is scanned in the positive direction. The deposited zinc is oxidized (stripped) back into the solution, generating a current peak whose height or area is directly proportional to the concentration of zinc in the sample. metrohm.comnih.gov

Differential pulse or square wave waveforms are often used during the stripping step to enhance sensitivity by minimizing background currents. libretexts.org The choice of supporting electrolyte is critical and is selected to provide good conductivity and to control the pH of the solution. Acetate (B1210297) buffers are commonly used for zinc determination. researchgate.net A known interference in zinc analysis by ASV is the presence of copper, which can form intermetallic compounds with zinc on the electrode surface, potentially leading to lower results. metrohm.commetrohm.com

| Parameter | Description/Value | Reference |

|---|---|---|

| Working Electrode | Mercury Film Electrode (MFE) or Bismuth Film Electrode (BFE) | metrohm.comnih.gov |

| Reference Electrode | Ag/AgCl | nih.gov |

| Supporting Electrolyte | 0.1 M Acetate buffer (pH ~6) or 0.05 M KNO₃ | researchgate.netuj.edu.pl |

| Deposition Potential | -1.1 V to -1.6 V vs. Ag/AgCl | libretexts.orgnih.gov |

| Deposition Time | 60 - 600 seconds (concentration-dependent) | nih.gov |

| Stripping Waveform | Differential Pulse (DP) or Square Wave (SW) | libretexts.orguj.edu.pl |

| Limit of Detection (LOD) | 0.1 - 1.62 ng/mL (ppb) | metrohm.comuj.edu.pl |

| Linear Range | 10 - 150 µg/L (ppb) | metrohm.com |

Polarography:

Polarography is another voltammetric technique that can be employed for the quantification of zinc. bibliotekanauki.pl In classical polarography, a dropping mercury electrode (DME) is used as the working electrode, where mercury drops continuously from a capillary into the analyte solution. wikipedia.orgmetrohm.com A linearly varying potential is applied to the DME, and the resulting current is measured. The current increases as the potential reaches the reduction potential of the zinc ions. A plot of current versus potential, known as a polarogram, shows a characteristic wave, the height of which (the diffusion current) is proportional to the zinc concentration. globalresearchonline.netyoutube.com

Modern variations, such as differential pulse polarography (DPP), offer improved sensitivity and resolution. nih.gov In DPP, a series of potential pulses of constant amplitude are superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped signal, where the peak height is proportional to the analyte concentration. researchgate.net An appropriate supporting electrolyte, such as an ammonium (B1175870) buffer, is used to ensure sufficient conductivity and to control the solution chemistry. nih.gov

| Parameter | Description/Value | Reference |

|---|---|---|

| Working Electrode | Dropping Mercury Electrode (DME) | bibliotekanauki.plwikipedia.org |

| Technique | Direct Current (DC) or Differential Pulse (DP) Polarography | globalresearchonline.netresearchgate.net |

| Supporting Electrolyte | 0.1 M KNO₃ or 0.5 M Ammonium buffer (pH 10) | globalresearchonline.netnih.gov |

| Half-wave Potential (E₁/₂) | Approximately -1.0 V vs. SCE (in neutral/alkaline media) | globalresearchonline.net |

| Quantification | Based on diffusion current (DC) or peak current (DP) | globalresearchonline.netresearchgate.net |

| Precision (RSD) | <1% for DPP | nih.gov |

Coordination Chemistry and Metal Ligand Interactions of Zinc Linoleate

Elucidation of Zinc-Carboxylate Binding Modes

The carboxylate group of the linoleate (B1235992) ligand offers several potential coordination modes to the zinc center, primarily classified as monodentate, bidentate (chelating), and bridging. In the monodentate mode, a single oxygen atom of the carboxylate coordinates to the zinc ion. In the bidentate mode, both oxygen atoms bind to the same zinc ion, forming a four-membered ring. The bridging mode is particularly common in zinc carboxylates and involves the carboxylate group linking two different zinc ions, which can lead to the formation of coordination polymers.

The local structure around the zinc ion in long-chain carboxylates is typically tetrahedral, with the first coordination sphere consisting of oxygen atoms from four different carboxylate groups. Each carboxylate ligand often forms a bidentate bridge between two zinc atoms.

Spectroscopic methods, particularly Fourier Transform Infrared (FTIR) spectroscopy, are crucial for elucidating these binding modes. The separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the COO⁻ group (Δν = νₐₛ - νₛ) is indicative of the coordination environment. A larger Δν value is generally associated with a monodentate coordination, while smaller values suggest bidentate or bridging coordination. The splitting in these vibrational bands points to asymmetry in the zinc-oxygen bonds.

Theoretical studies using Density Functional Theory (DFT) have shown that the energy difference between monodentate and bidentate coordination in model zinc-carboxylate complexes is often small (4–24 kJ/mol). This suggests that the preferred binding mode is highly sensitive to the local environment, including steric hindrance from the fatty acid chains and the presence of other coordinating species. The activation energy for the conversion between these modes is also calculated to be low, indicating a flexible and dynamic coordination environment.

Table 1: Common Zinc-Carboxylate Binding Modes

| Binding Mode | Description | Spectroscopic Indication (FTIR) |

|---|---|---|

| Monodentate | One oxygen atom of the carboxylate binds to the zinc ion. | Larger Δν (νₐₛ - νₛ) separation. |

| Bidentate (Chelating) | Both oxygen atoms of the same carboxylate bind to the zinc ion. | Smaller Δν separation. |

| Bridging | The carboxylate group links two separate zinc ions. | Δν values are typically in a range similar to or slightly larger than bidentate. |

Influence of Unsaturated Fatty Acid Stereochemistry (e.g., cis double bonds) on Coordination Geometry

The distinct stereochemistry of the linoleate ligand, characterized by two cis double bonds at the C9 and C12 positions, plays a significant role in the resulting coordination geometry and solid-state structure. These cis double bonds introduce pronounced kinks in the 18-carbon hydrocarbon chain, preventing it from adopting a linear, all-trans conformation.

The presence of cis double bonds may also induce a slight asymmetry in the tetrahedral coordination of the carboxylate oxygens around the zinc atoms. This increased variation in the local chemical environment of the carboxylate groups can be observed spectroscopically. For instance, FTIR spectra of zinc soaps made with unsaturated fatty acids can show a broadening of the asymmetric carboxylate stretching band compared to the sharp bands seen in highly crystalline saturated analogues like zinc palmitate.

Comparative Analysis of Zinc Coordination with Other Fatty Acid Ligands (e.g., Oleate (B1233923), Palmitate, Stearate)

Comparing zinc linoleate with zinc salts of other common fatty acids reveals the impact of chain length and saturation on the final structure. While the fundamental zinc-carboxylate coordination chemistry is similar, the nature of the hydrocarbon tail dictates the macroscopic and microscopic structural details.

Zinc Stearate (B1226849) and Zinc Palmitate: As salts of saturated fatty acids (stearic acid, C18:0; palmitic acid, C16:0), these compounds feature straight, flexible alkyl chains. This allows them to pack efficiently into well-ordered, crystalline lamellar structures, which are evident in their sharp X-ray diffraction (XRD) patterns. In crystalline zinc palmitate, the zinc atoms are surrounded by four equivalent carboxylate groups, resulting in a single, sharp asymmetric carboxylate stretching band in its FTIR spectrum.

Zinc Oleate: Oleic acid (C18:1) contains a single cis double bond, which introduces one kink in its chain. Single-crystal X-ray diffraction of zinc oleate reveals a layered structure where the kinked chains affect the packing arrangement. Studies comparing the melting behavior of zinc stearate and zinc oleate show that the double bond in the oleate chain effectively decouples the thermal behavior of the chain segments on either side of it.

Zinc Linoleate: With two cis double bonds, the linoleate ligand has a more significantly bent structure than oleate. XRD studies show that while zinc stearate, oleate, and linoleate all form layered structures with similar features at low diffraction angles (2θ), they can be distinguished by differences in their diffraction patterns at higher angles, which are more sensitive to the details of the chain packing. The greater disorder introduced by the two kinks in the linoleate chains often results in broader diffraction peaks and FTIR bands compared to its saturated counterparts.

Table 2: Structural Comparison of Zinc Fatty Acid Soaps

| Fatty Acid Ligand | Formula | Saturation | Chain Structure | Typical Solid-State Structure |

|---|---|---|---|---|

| Stearate | C₁₈H₃₅O₂⁻ | Saturated | Linear | Highly ordered lamellar crystal |

| Palmitate | C₁₆H₃₁O₂⁻ | Saturated | Linear | Highly ordered lamellar crystal |

| Oleate | C₁₈H₃₃O₂⁻ | Monounsaturated (cis) | Kinked | Layered crystal, less ordered than stearate |

| Linoleate | C₁₈H₃₁O₂⁻ | Polyunsaturated (cis, cis) | More significantly kinked | Layered structure, often less crystalline |

Theoretical and Computational Approaches to Metal-Ligand Interaction Modeling

Computational chemistry provides powerful tools for investigating the metal-ligand interactions in zinc linoleate at the molecular level. Quantum mechanical methods, especially Density Functional Theory (DFT), are widely used to model the coordination sphere of zinc-carboxylate complexes.

DFT calculations can accurately predict:

Geometric Parameters: Bond lengths, bond angles, and torsion angles of the coordination complex.

Energetics: The relative stabilities of different binding modes (monodentate vs. bidentate) and the energy barriers for their interconversion.

Spectroscopic Properties: Vibrational frequencies that can be directly compared with experimental FTIR spectra to confirm coordination modes.

These studies have been instrumental in understanding the flexible and versatile coordination of the zinc ion. For example, DFT calculations on model zinc acetate (B1210297) complexes have provided insights into the stability of various coordination geometries and the influence of additional ligands, like water, on the structure.

Molecular Dynamics (MD) simulations offer a complementary approach, allowing for the study of the dynamic behavior of larger systems over time. MD can be used to simulate the self-assembly of zinc linoleate molecules, the conformational flexibility of the linoleate chains, and the interactions within the bulk material. For instance, MD simulations of zinc ricinoleate (B1264116) (a structurally similar zinc soap) have been used to understand how the molecule's conformation changes in different environments (e.g., vacuum vs. aqueous solution) and how it interacts with other molecules. Although simulating zinc coordination can be challenging for classical MD, specialized techniques and force fields have been developed to accurately model the geometry and dynamics of zinc-containing active sites in proteins and other complexes.

Molecular and Cellular Mechanisms of Action

Modulation of Enzymatic Activities by Zinc Linoleate (B1235992)

The zinc ion is integral to the function of a vast number of enzymes, and its availability can significantly modulate their activities. It is estimated that zinc is a component of over 2,700 enzymes across all functional classes, including hydrolases, transferases, and oxido-reductases. nih.gov

Zinc's role in enzymes can be catalytic, structural, or regulatory. nih.gov In its catalytic role, the zinc ion is typically located at the active site, where its Lewis acid properties facilitate reactions such as hydrolysis. nih.gov In its structural capacity, zinc ions stabilize the tertiary and quaternary structures of proteins without participating directly in catalysis. nih.govnih.gov This is exemplified in zinc finger proteins, where Zn²⁺ is crucial for maintaining the folded structure required for DNA binding. nih.gov

Metalloproteins, such as metallothioneins (MTs), are cysteine-rich proteins that play a crucial role in zinc homeostasis. researchgate.net MTs bind zinc with high affinity, serving as intracellular zinc reservoirs. They can release zinc ions in response to stimuli like oxidative stress, thereby modulating the activity of other zinc-dependent proteins. researchgate.netnih.gov The interaction between zinc and these proteins is dynamic; for instance, the DNA-binding activity of the zinc-finger transcription factor Sp1 can be inhibited by thionein (the metal-free form of metallothionein), demonstrating a direct regulatory link. nih.gov The intracellular concentration of free zinc is tightly regulated in the picomolar to nanomolar range, ensuring that zinc-dependent enzymes are supplied with this essential cofactor while preventing the potential inhibitory effects of excessive free zinc on other enzymes. nih.govresearchgate.net

Table 1: Examples of Zinc-Dependent Enzymes and Proteins

| Enzyme/Protein Class | Specific Example | Role of Zinc | Primary Function |

| Metalloenzymes | Carbonic Anhydrase | Catalytic | Interconversion of carbon dioxide and bicarbonate |

| Superoxide (B77818) Dismutase (Cu/Zn-SOD) | Structural | Antioxidant defense, detoxification of superoxide radicals nih.gov | |

| Alcohol Dehydrogenase | Catalytic & Structural | Metabolism of alcohols | |

| Transcription Factors | Sp1 | Structural | Gene regulation |

| TFIIIA | Structural | Regulation of transcription nih.gov | |

| Storage Proteins | Metallothioneins (MTs) | Reservoir/Donor | Zinc homeostasis, detoxification, antioxidant defense researchgate.netnih.gov |

Zinc is recognized as an essential cofactor for the Δ5-desaturase (D5D) and Δ6-desaturase (D6D) enzymes, which are critical for the endogenous synthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from precursor fatty acids like linoleic acid. nih.govmdpi.comnih.govresearchgate.net These enzymes, encoded by the FADS1 (D5D) and FADS2 (D6D) genes, introduce double bonds into fatty acid chains.

Research has shown a correlation between plasma zinc concentrations and desaturase activity. nih.govnih.gov For instance, studies in children have found positive correlations between plasma zinc and the ratio of dihomo-γ-linolenic acid (DGLA) to linoleic acid (LA), an indicator of D6D activity. nih.gov Conversely, an inverse relationship was observed between plasma zinc and the ratio of arachidonic acid (AA) to DGLA, which reflects D5D activity. nih.gov This suggests that zinc status directly influences the efficiency of these metabolic pathways. nih.gov

However, the relationship can be complex. Some studies indicate that dietary zinc intake, as assessed by food frequency questionnaires, does not always predict desaturase indices. nih.gov In contrast, conditions of zinc deficiency have been shown to alter desaturase activity. One study in rats found that zinc deficiency increased the rate of Δ6 desaturation of linoleic acid in mammary tissue microsomes by 3.4 times compared to zinc-adequate controls. nih.gov Another study noted that diet supplementation with zinc microparticles decreased Δ6-desaturase activity in rats. mdpi.com The linoleic acid to dihomo-γ-linolenic acid (LA:DGLA) ratio has been proposed as a potential biomarker for zinc status, with an inverse correlation observed between this ratio and zinc intake or serum levels. mdpi.comnih.govresearchgate.net

Impact on Cellular Signaling Pathways

Zinc ions function as intracellular and extracellular signaling molecules, often referred to as "zinc signals," which can modulate a wide range of cellular pathways, interacting with calcium, redox, and phosphorylation signaling cascades. nih.govmdpi.com

Zinc has a complex, modulatory role in inflammatory responses, particularly through its influence on the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a critical transcription factor that controls the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). nih.govresearchgate.netnih.gov

The effect of zinc on NF-κB can be either inhibitory or activating, depending on the cell type, zinc concentration, and cellular context. nih.govnih.gov A large body of literature supports zinc's role as a negative regulator of the NF-κB pathway. researchgate.net Zinc can suppress the activation of IKKβ, a key kinase in the canonical NF-κB pathway, thereby preventing the degradation of the inhibitory protein IκBα and subsequent translocation of NF-κB to the nucleus. nih.govresearchgate.net This inhibitory action leads to a decrease in the expression of NF-κB target genes, including TNF-α and IL-1β. researchgate.net Furthermore, zinc can induce the expression of A20 (also known as TNFAIP3), a zinc-finger protein that is a potent inhibitor of NF-κB signaling. researchgate.netmdpi.com

Conversely, some studies have shown that zinc can activate NF-κB signaling. nih.gov Zinc deficiency has been demonstrated to upregulate NF-κB activity and enhance the expression of pro-inflammatory genes in various cell types and animal models. nih.govnih.gov This suggests that maintaining zinc homeostasis is crucial for the proper regulation of inflammatory responses. researchgate.net The interaction is bidirectional, as inflammatory cytokines can, in turn, modulate the expression of zinc transporters, affecting cellular zinc levels. nih.govresearchgate.net

Zinc is a key component of the cellular antioxidant defense network, acting through multiple mechanisms despite being a redox-inactive metal. nih.govnih.gov

Metallothioneins (MTs): Zinc supplementation induces the synthesis of metallothioneins. nih.govmdpi.com These proteins are highly effective at scavenging hydroxyl radicals and sequestering other reactive oxygen species (ROS). nih.govnih.gov The sulfhydryl groups of MTs can react with free radicals, releasing zinc in a redox-dependent cycle. nih.gov The antioxidant capacity of MTs is reported to be significantly higher than that of glutathione (B108866). nih.gov

Superoxide Dismutase (SOD): Zinc is a structural component of the antioxidant enzyme copper-zinc superoxide dismutase (Cu/Zn-SOD or SOD1). nih.gov This enzyme is critical for detoxifying the highly reactive superoxide radical (O₂⁻), converting it to hydrogen peroxide (H₂O₂) and molecular oxygen. nih.gov Adequate zinc levels are essential for maintaining the structural integrity and proper function of SOD1. nih.gov

Zinc plays a dual role in the management of reactive oxygen species (ROS). Primarily, it functions as an antioxidant by protecting cells from oxidative damage. nih.gov One mechanism is the protection of protein sulfhydryl groups against oxidation. researchgate.net Another is by antagonizing redox-active metals like iron and copper, displacing them from binding sites and thereby inhibiting their participation in Fenton-like reactions that generate highly damaging hydroxyl radicals. researchgate.net

However, under certain conditions, zinc can also exhibit pro-oxidant properties. In some cell types, such as astrocytes, high concentrations of zinc have been shown to promote the intracellular production of ROS. nih.govresearchgate.net This zinc-induced ROS generation, rather than the inhibition of antioxidant enzymes like glutathione reductase, appears to be the primary cause of zinc toxicity in these specific contexts. nih.gov Furthermore, zinc release from metallothioneins or other stores in response to oxidative or nitrosative stress can itself be part of a signaling cascade that, if excessive, could contribute to cellular damage. researchgate.net Therefore, the precise regulation of zinc concentration is critical to maintaining cellular redox balance, protecting against oxidative stress while avoiding potential toxicity. nih.gov

Table 2: Summary of Zinc's Impact on Cellular Signaling and Defense

| Pathway/System | Key Molecules/Components | Effect of Zinc |

| Pro-inflammatory Signaling | NF-κB, IKKβ | Generally inhibitory via suppression of IKKβ and induction of A20 researchgate.netmdpi.com |

| Cytokines (TNF-α, IL-1β, IL-6) | Suppresses expression by inhibiting NF-κB researchgate.netresearchgate.net | |

| Antioxidant Defense | Metallothioneins (MTs) | Induces synthesis, enhancing ROS scavenging nih.govmdpi.com |

| Superoxide Dismutase (Cu/Zn-SOD) | Essential structural component for enzyme function nih.gov | |

| Glutathione (GSH) | Promotes synthesis and recycling nih.govmdpi.comresearchgate.net | |

| ROS Homeostasis | Redox-active metals (Fe, Cu) | Antagonizes, preventing metal-catalyzed ROS generation researchgate.net |

| ROS Production | Can stimulate ROS production in certain cell types at high concentrations nih.govresearchgate.net |

Regulation of Gene Expression Profiles (e.g., A20, MTF-1, Nrf2)

The zinc ion dissociated from zinc;(9Z,12Z)-octadeca-9,12-dienoate is a key regulator of gene expression, influencing a variety of transcription factors and signaling pathways. Its role is central to maintaining cellular homeostasis, particularly in response to stress. nih.gov

A20 (Tumor Necrosis Factor Alpha-Induced Protein 3 - TNFAIP3)

A20 is a zinc finger protein that plays a critical role in the negative feedback regulation of NF-κB signaling, a central pathway in inflammatory responses. nih.govnih.gov The structure of A20 contains specific domains with zinc-binding motifs, which are essential for its enzymatic activity. mdpi.comresearchgate.net This protein functions as a ubiquitin-editing enzyme, thereby preventing prolonged or excessive inflammation which can be damaging to tissues. researchgate.net The expression of the A20 gene is itself induced by NF-κB activity, creating a classic negative feedback loop. nih.gov Given that zinc is an indispensable structural component of the A20 protein, adequate intracellular levels of zinc, as supplied by compounds like this compound, are necessary for its proper synthesis and function in terminating inflammatory signals. nih.govnih.gov

MTF-1 (Metal-Responsive Transcription Factor-1)

Metal-Responsive Transcription Factor-1 (MTF-1) is a primary sensor of intracellular free zinc. nih.govfrontierspartnerships.org In response to an increase in zinc concentration, MTF-1 translocates from the cytoplasm to the nucleus. researchgate.net Once in the nucleus, it binds to specific DNA sequences known as Metal Response Elements (MREs) located in the promoter regions of its target genes. mdpi.com This binding initiates the transcription of genes involved in zinc homeostasis and protection against metal toxicity and oxidative stress. frontierspartnerships.orgmdpi.com

Key genes regulated by MTF-1 include:

Metallothioneins (MTs): These are small, cysteine-rich proteins that bind to and sequester excess zinc and other heavy metals, thus preventing cellular toxicity. nih.govfrontierspartnerships.org

Zinc Transporter 1 (ZnT1): This protein is located on the plasma membrane and functions to efflux excess zinc out of the cell. frontierspartnerships.org

The activation of MTF-1 by zinc represents a direct mechanism by which cells adapt to changes in zinc levels, ensuring tight control over the intracellular concentration of this essential metal. nih.govnih.gov

| Factor | Mechanism of Zinc-Dependent Regulation | Key Target Genes | Cellular Function |

| MTF-1 | Direct binding of zinc ions causes nuclear translocation and activation. frontierspartnerships.orgresearchgate.net | Metallothioneins (MTs), Zinc Transporter 1 (ZnT1). frontierspartnerships.org | Metal homeostasis, detoxification, oxidative stress response. nih.gov |

Nrf2 (Nuclear factor-erythroid 2-related factor 2)

Nrf2 is a transcription factor that governs the cellular antioxidant response. mdpi.commdpi.com It regulates the expression of a wide array of genes that protect cells from oxidative damage by detoxifying reactive oxygen species (ROS) and electrophiles. mdpi.comnih.gov Research indicates that zinc can activate the Nrf2 signaling pathway. nih.govnih.gov The proposed mechanisms for zinc-induced Nrf2 activation include:

Modification of Nrf2 inhibitors: Zinc may interact with negative regulators of Nrf2, such as Kelch-like ECH-associated Protein 1 (KEAP1), which targets Nrf2 for degradation. By modifying KEAP1, zinc can promote the stabilization and nuclear accumulation of Nrf2. nih.gov

Activation of signaling kinases: Zinc can influence protein kinase signaling pathways that lead to the phosphorylation and activation of Nrf2. nih.gov

By upregulating the Nrf2 pathway, zinc enhances the cell's capacity to combat oxidative stress, a process implicated in a wide range of chronic diseases. nih.govnih.gov

| Factor | Mechanism of Zinc-Dependent Regulation | Key Target Genes | Cellular Function |

| Nrf2 | May modify Nrf2 inhibitors (e.g., KEAP1) and activate signaling kinases, leading to Nrf2 stabilization and activation. nih.gov | Genes involved in oxidative stress response and drug detoxification. mdpi.com | Cellular defense against oxidative and toxic insults. mdpi.comnih.gov |

Interactions with Biological Membranes and Impact on Cellular Permeability

Zinc homeostasis is intrinsically linked to the structural and functional integrity of biological membranes. The zinc ion plays a vital role in maintaining the barrier function of cell layers, such as the intestinal epithelium. mdpi.com

A disruption in zinc homeostasis, particularly zinc deficiency, has been shown to compromise membrane integrity and increase cellular permeability. mdpi.com Studies on intestinal epithelial cell models have demonstrated that zinc deprivation leads to a decrease in the expression of tight junction proteins. These proteins are crucial for forming a seal between adjacent cells, thereby controlling the passage of substances across the epithelial layer. mdpi.com The resulting increase in permeability can lead to the inappropriate passage of molecules, potentially triggering inflammatory responses.

Conversely, the provision of zinc can help restore and maintain the integrity of these cellular barriers. Influx of zinc into the cell is a tightly regulated process mediated by a variety of zinc-permeable ion channels and transporters. nih.govnih.gov While extracellular fluids can have micromolar concentrations of zinc, the intracellular free zinc concentration is kept at a subnanomolar level, creating a steep gradient. nih.gov The linoleate component of this compound, as a fatty acid, may also interact with the lipid bilayer of cell membranes, potentially influencing membrane fluidity and the function of embedded proteins, although specific research on this interaction is limited. The primary impact on permeability is attributed to the role of the zinc ion in upholding the structural integrity of cell junctions. mdpi.com

| Condition | Effect on Tight Junction Proteins | Impact on Cellular Permeability | Reference |

| Zinc Deficiency | Decreased expression | Increased | mdpi.com |

| Zinc Supplementation | Can repair and restore expression | Decreased / Restored Barrier Function | mdpi.com |

Role in Lipid Metabolism Research

Regulation of Polyunsaturated Fatty Acid Metabolism (e.g., Linoleate (B1235992), Alpha-Linolenate Turnover)

The metabolism of polyunsaturated fatty acids (PUFAs), including linoleic acid and alpha-linolenic acid, involves a series of desaturation and elongation steps controlled by specific enzymes. Zinc is an indispensable cofactor for two of these key enzymes: Δ6-desaturase (FADS2) and Δ5-desaturase (FADS1). mdpi.comnih.govnih.gov These enzymes are critical for converting dietary essential fatty acids into longer-chain, more unsaturated fatty acids that are vital for various biological functions.

The Δ6-desaturase enzyme catalyzes the initial, rate-limiting step in the metabolism of both linoleic acid and alpha-linolenic acid. mdpi.com Zinc deficiency has been shown to impair the function of this enzyme, leading to a bottleneck in the metabolic pathway. mdpi.comnih.gov This impairment results in an accumulation of the substrate, linoleic acid, and a reduction in its metabolic products, such as γ-linolenic acid (GLA) and dihomo-γ-linolenic acid (DGLA). mdpi.comnih.gov Consequently, the ratio of linoleic acid to DGLA (LA:DGLA) in tissues like erythrocytes has been identified as a sensitive biomarker for zinc status. mdpi.comnih.gov In a study on Gallus gallus, birds on a zinc-deficient diet showed a significantly elevated LA:DGLA ratio compared to those with adequate zinc intake. mdpi.com

Because the omega-6 (from linoleic acid) and omega-3 (from alpha-linolenic acid) pathways compete for the same desaturase enzymes, zinc status affects both series. nih.gov A reduced activity of these enzymes due to insufficient zinc can therefore alter the balance between these two families of essential fatty acids. nih.govmdpi.com

Table 1: Effect of Zinc Status on Polyunsaturated Fatty Acid Metabolism Markers

| Study Model | Zinc Status | Key Finding | Reference |

|---|---|---|---|

| Healthy Men | Marginal Zinc Deficiency (6 mg/day) | Fatty acid desaturase (FADS) 1 activity decreased by 29.1%. | nih.govescholarship.org |

| Gallus gallus (Chicken) | Zinc Deficient (2.5 µg/g) vs. Adequate (42.3 µg/g) | LA:DGLA ratio was significantly higher in the zinc-deficient group (22.6 vs. 18.5). | mdpi.com |

| Rats | Zinc Deficiency | Impaired Δ5 and Δ6 desaturation, leading to elevated linoleic acid and lowered arachidonic acid in liver phospholipids (B1166683). | nih.gov |

| Pregnant Rats | Low Zinc Intake (3.4 mg/kg) | Reduced whole-body accumulation of desaturated and elongated products of linoleic and alpha-linolenic acids. | nih.gov |

Effects on De Novo Lipid Synthesis Pathways

De novo lipogenesis, the synthesis of fatty acids from non-lipid precursors, is a fundamental metabolic process regulated by a complex network of transcription factors and enzymes. Research indicates that zinc plays a significant role in this pathway. Studies on rat hepatocytes have shown that high levels of zinc can enhance the expression of Sterol Regulatory Element-Binding Protein 1c (SREBP-1c). nih.govnih.gov

SREBP-1c is a master transcriptional regulator that activates genes encoding key enzymes involved in fatty acid synthesis. nih.govnih.gov Zinc-induced upregulation of SREBP-1c leads to increased expression of its target genes, including:

Acetyl-CoA Carboxylase 1 (ACC1): Catalyzes the first committed step in fatty acid synthesis. nih.gov

Fatty Acid Synthase (FAS): A multi-enzyme protein that carries out the subsequent steps to produce saturated fatty acids. nih.gov

Stearoyl-CoA Desaturase-1 (SCD-1): Introduces a double bond into saturated fatty acids, primarily converting stearoyl-CoA to oleoyl-CoA. nih.gov

In one in-vitro study, treating rat hepatocytes with medium and high doses of zinc resulted in significantly higher mRNA expression levels of ACC1 and FAS. nih.gov The high-dose zinc treatment also significantly increased the mRNA levels of SCD-1. nih.gov These findings suggest that the zinc component of zinc linoleate can improve hepatic lipid metabolism by stimulating the primary pathways of lipid synthesis. nih.govnih.gov

Table 2: Influence of High Zinc Concentrations on Lipogenic Gene Expression in Rat Hepatocytes

| Gene | Function | Effect of High Zinc Levels | Reference |

|---|---|---|---|

| SREBP-1c | Master transcription factor for lipogenesis | Significantly increased mRNA and protein levels | nih.gov |

| ACC1 | Catalyzes the first step of fatty acid synthesis | Significantly increased mRNA expression | nih.gov |

| FAS | Synthesizes fatty acids | Significantly increased mRNA expression | nih.gov |

| SCD-1 | Converts saturated to monounsaturated fatty acids | Significantly increased mRNA expression | nih.gov |

Influence on Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the catabolic process by which fatty acid molecules are broken down to produce energy. The influence of zinc on this pathway appears to be complex and potentially context-dependent.

One study investigating the effects of low zinc intake in pregnant rats found that it doubled the whole-body disappearance, or "apparent oxidation," of both linoleic and alpha-linolenic acids compared to controls with adequate zinc intake. nih.gov This suggests that when the incorporation of these fatty acids into more complex lipids is impaired by zinc deficiency, the organism may compensate by increasing their oxidation for energy. nih.gov

Conversely, other research suggests that high levels of zinc might down-regulate beta-oxidation. A study observed that high zinc concentrations led to significantly lower mRNA levels of Carnitine Palmitoyltransferase-1 (CPT-1). researchgate.net CPT-1 is a critical enzyme that facilitates the transport of long-chain fatty acids into the mitochondria, where beta-oxidation occurs. A reduction in CPT-1 expression would imply a decreased rate of fatty acid oxidation. These differing results indicate that the effect of zinc on fatty acid oxidation may vary based on physiological state (e.g., pregnancy) and the level of zinc exposure.

Interplay with Essential Fatty Acid Homeostasis and Tissue Accumulation

Maintaining the proper balance and distribution of essential fatty acids (EFAs) is critical for health. Zinc is central to this homeostasis due to its role in EFA metabolism. nih.gov A deficiency in zinc disrupts the normal metabolic cascade, leading to an altered fatty acid profile in the body. mdpi.comnih.gov

Studies in rats have shown that low zinc intake reduces the whole-body accumulation of the long-chain PUFA products derived from linoleic and alpha-linolenic acids. nih.gov During pregnancy, this effect is particularly pronounced in the mother, where low zinc intake leads to a differential depletion of maternal stores of these essential fatty acids, even while the accumulation of linoleic acid in the fetuses remains unaffected. nih.gov This highlights a mechanism that prioritizes fetal EFA supply at the expense of maternal tissues during zinc deficiency.

The tight linkage between zinc and EFA metabolism is further demonstrated by the observation that many clinical features of zinc deficiency are similar to those of EFA deficiency. nih.gov The ratio of linoleic acid to its downstream products, such as DGLA, serves as a functional indicator of zinc status, reflecting the direct impact of this mineral on EFA processing and tissue retention. mdpi.comnih.gov

Impact on Lipid Composition within Cellular and Subcellular Compartments

The metabolic shifts caused by altered zinc status have a direct impact on the lipid makeup of cellular and subcellular structures, particularly membranes. Since phospholipids are the primary components of cell membranes, changes in their fatty acid composition can significantly affect membrane fluidity and function.

Research in rats has demonstrated that zinc deficiency alters the fatty acid composition of liver phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. nih.gov In these subcellular fractions, zinc-deficient animals exhibited:

Increased levels of linoleic acid and dihomo-γ-linolenic acid.

Decreased levels of arachidonic acid, docosatetraenoic acid, and docosapentaenoic acid. nih.gov

These changes are direct consequences of impaired Δ5 and Δ6 desaturase activity. nih.gov Similarly, human studies have detected sensitive alterations in plasma lipid profiles even with marginal zinc deficiency. nih.govescholarship.org A low-zinc diet was found to reduce plasma HDL and LDL cholesterol concentrations and alter fatty acid profiles within two weeks. nih.govescholarship.orgescholarship.org These findings underscore how the availability of zinc can remodel the lipid landscape of various body compartments, from circulating lipoproteins to the membranes of hepatocytes. nih.govnih.gov

In Vitro and Animal Model Research Paradigms

In Vitro Experimental Design for Studying Zinc Linoleate (B1235992)

In vitro studies are crucial for understanding the effects of zinc linoleate at the cellular level. These experiments allow for the controlled investigation of cellular responses, the elucidation of molecular pathways, and the assessment of how the compound is taken up and distributed within cells.

Various cell culture models are employed to study the biological effects of zinc compounds, providing insights that can be extrapolated to understand the potential actions of zinc linoleate.

Keratinocytes: Human keratinocyte cell lines, such as HaCaT, are used to investigate the influence of zinc on skin cells. researchgate.net Studies have shown that non-toxic concentrations of zinc chloride can facilitate keratinocyte proliferation and alter the expression of genes involved in cellular signaling and inflammation, such as NOTCH1, IL8, and cyclooxygenase-2. nih.gov Zinc has also been observed to modulate the expression of keratinocyte activation markers, which may contribute to its anti-inflammatory properties in skin. nih.gov Furthermore, zinc ions have been shown to affect the differentiation of HaCaT cells, suggesting a role in skin barrier function. scispace.com

Fibroblasts: Human dermal fibroblasts (HDFs) are another key cell type for studying the effects of zinc on the skin. Research has demonstrated that zinc can have a dose-dependent effect on HDF viability and migration. researchgate.net In simulated nutrient-deficient environments, certain zinc derivatives have been shown to have a significant pro-proliferative impact on human fibroblasts. ijmcmed.orgnih.gov Zinc supplementation in cultured fibroblasts has also been shown to protect against intracellular oxidative stress. nih.gov

Immune Cells: The immunomodulatory properties of zinc are often studied using various immune cell lines. Zinc is known to be essential for immune function, and in vitro studies can elucidate its role in processes like T-cell activation and cytokine production. nih.gov

Here is an interactive data table summarizing the cell culture models used in zinc research:

| Cell Type | Cell Line Example | Key Cellular Responses Investigated |

| Keratinocytes | HaCaT | Proliferation, gene expression (e.g., NOTCH1, IL8), differentiation, inflammation markers. researchgate.netnih.govscispace.com |

| Fibroblasts | CRL2522 (HDF) | Proliferation, apoptosis, migration, response to oxidative stress. ijmcmed.orgnih.govnih.gov |

| Immune Cells | Various | Activation, cytokine production, immune signaling pathways. nih.gov |

A variety of biochemical assays are utilized to understand the molecular mechanisms underlying the effects of zinc linoleate.

Enzyme Activity Assays: The activity of zinc-dependent enzymes is a key indicator of zinc bioavailability and cellular function. Assays for enzymes like alkaline phosphatase and Cu/Zn superoxide (B77818) dismutase (SOD) are used to assess the biological impact of different zinc sources. mdpi.comnih.gov For instance, the activity of these enzymes in tissues can be used to estimate the relative bioavailability of various zinc supplements. mdpi.com

Gene Expression Analysis: Techniques like quantitative real-time PCR (qRT-PCR) and transcriptomics are employed to analyze changes in gene expression following treatment with zinc compounds. nih.govnih.govfrontiersin.orgrsc.orgpeerj.com These analyses can reveal the upregulation or downregulation of genes involved in zinc transport, storage (e.g., metallothioneins), and various signaling pathways. nih.govfrontiersin.org For example, studies have shown that zinc can induce the expression of genes encoding antioxidant proteins. nih.gov

Protein Analysis: Methods such as Western blotting and proteomics are used to examine changes in protein levels and post-translational modifications. biorxiv.orgnih.gov These techniques can confirm whether changes in gene expression translate to altered protein levels and can identify proteins that are regulated by zinc. biorxiv.org For example, studies have investigated the effect of zinc supplementation on whole-body protein metabolism and the synthesis rates of specific proteins like albumin and fibrinogen. nih.gov

This interactive table outlines common biochemical assays used in zinc research:

| Assay Type | Technique Examples | Molecular Pathways/Targets Investigated |

| Enzyme Activity | Spectrophotometry | Activity of zinc-dependent enzymes (e.g., alkaline phosphatase, SOD). mdpi.comnih.gov |

| Gene Expression | qRT-PCR, Transcriptomics | Expression of zinc transporters, metallothioneins, signaling molecules. nih.govnih.govfrontiersin.orgrsc.orgpeerj.com |

| Protein Analysis | Western Blotting, Proteomics | Levels of specific proteins, protein synthesis rates, post-translational modifications. biorxiv.orgnih.gov |

Understanding how zinc linoleate is taken up by cells and where it is distributed within them is fundamental to understanding its biological activity.

Cellular Uptake Studies: In vitro models, such as the Caco-2 cell model, are widely used to study the intestinal absorption of zinc. mdpi.com These models help to determine the mechanisms of zinc transport across the intestinal epithelium. The uptake of zinc can be influenced by various dietary factors, and these models allow for the controlled investigation of these interactions.

Intracellular Localization: Fluorescent probes and imaging techniques are used to visualize the distribution of zinc within different cellular compartments. nih.gov Studies have shown that free zinc can be found in organelles such as the mitochondria, endoplasmic reticulum, and Golgi apparatus, suggesting these are potential sites for zinc storage and regulation of zinc homeostasis. nih.gov Approximately 30-40% of intracellular zinc is located in the nucleus, with about half distributed throughout the cytosol and organelles, and the remainder associated with cell membranes. nih.gov

Animal Model Studies for Systemic Bioavailability and Biological Effects

Animal models are indispensable for studying the systemic effects of zinc linoleate, including its bioavailability and metabolism throughout the body.

Controlled animal studies are designed to accurately assess the bioavailability of zinc from different sources, including zinc linoleate.

Animal Model Selection: Rodent models, particularly rats, have historically been the primary choice for assessing zinc bioavailability. mdpi.com Piglet models are also utilized due to their physiological similarities to humans. nih.govresearchgate.net The choice of model can depend on the specific research question, as different animals may have varying levels of endogenous substances, like phytases, that can affect zinc absorption. mdpi.com

Bioavailability Metrics: Several parameters are measured to determine zinc bioavailability. These include growth performance, zinc content in various tissues (e.g., plasma, bone, liver), and the activity of zinc-dependent enzymes. nih.govnih.gov Isotope tracer techniques are also employed for precise measurement of zinc absorption and excretion. mdpi.com The relative bioavailability of a zinc source is often calculated by comparing these metrics to a standard, such as zinc sulfate. nih.gov

Dietary Control: The composition of the basal diet is a critical factor in these studies. The presence of substances like phytates and other minerals can significantly impact zinc absorption. nih.gov Therefore, diets are carefully formulated and controlled to isolate the effect of the zinc source being tested.

The following interactive table details the design of animal studies for zinc bioavailability:

| Study Design Element | Examples/Parameters | Rationale |

| Animal Model | Rats, Piglets, Lambs. mdpi.commdpi.comnih.govresearchgate.net | Physiological relevance and established methodologies. |

| Bioavailability Metrics | Tissue zinc concentration (plasma, liver, bone), enzyme activity (alkaline phosphatase), growth rate. nih.govnih.gov | To quantify the amount of zinc absorbed and utilized by the body. |

| Isotope Tracers | 65Zn | For precise measurement of absorption, distribution, and excretion. iaea.orgosti.gov |

| Dietary Control | Controlled levels of phytates, calcium, and other minerals. nih.gov | To minimize confounding factors that affect zinc absorption. |

Animal studies also provide crucial information on how zinc linoleate is metabolized and distributed among different organs.

Tracer Studies: The use of isotopic tracers, such as 14C-labeled linoleate, allows researchers to follow the metabolic fate of the linoleic acid component of zinc linoleate. nih.gov These studies can reveal how it is incorporated into lipids, oxidized for energy, or converted to other fatty acids in various maternal and fetal organs. nih.govnih.gov

Organ Distribution Analysis: After administration of a zinc compound, tissues and organs are collected to measure their zinc content. This provides a snapshot of where the zinc is distributed and accumulated in the body. researchgate.net Skeletal muscle and bone are the largest reservoirs of zinc, storing approximately 60% and 30% of the body's total zinc, respectively. researchgate.netresearchgate.net The liver and skin also contain a significant amount, around 5%. researchgate.netresearchgate.net

Whole-Body Metabolism: By combining data from tracer studies and organ distribution analysis, a comprehensive picture of the whole-body metabolism of zinc linoleate can be constructed. This includes understanding the interplay between absorption, tissue distribution, and excretion in maintaining zinc homeostasis. Studies have shown that zinc deficiency can alter the whole-body metabolism of linoleate, increasing its oxidation and utilization for de novo lipid synthesis. nih.gov

Evaluation of Molecular Biomarkers of Zinc Status and Fatty Acid Metabolism in Vivo

In vivo research paradigms utilizing animal models have been crucial in elucidating the intricate relationship between zinc status and the metabolism of essential fatty acids, such as linoleic acid. A key focus of this research has been the identification and evaluation of sensitive molecular biomarkers that can accurately reflect the physiological impact of zinc intake.

One of the most promising biomarkers to emerge is the ratio of linoleic acid (LA) to dihomo-γ-linolenic acid (DGLA) in tissues, particularly in erythrocyte membranes. researchgate.netmdpi.com Zinc is an essential cofactor for the enzyme Δ6-desaturase, which catalyzes the conversion of linoleic acid to γ-linolenic acid (GLA), a precursor to DGLA. mdpi.com In states of zinc deficiency, the activity of Δ6-desaturase is impaired, leading to an accumulation of linoleic acid and a decrease in its downstream metabolites, including DGLA. mdpi.com Consequently, an elevated LA:DGLA ratio serves as a sensitive indicator of reduced zinc status. mdpi.com

Animal studies have demonstrated the responsiveness of this biomarker to dietary zinc manipulation. For instance, in a study involving Gallus gallus (chickens), individuals fed a zinc-deficient diet exhibited a significantly higher erythrocyte LA:DGLA ratio compared to those on a zinc-adequate diet. mdpi.com This finding was coupled with significantly lower hepatic Δ6-desaturase gene expression in the zinc-deficient group, providing a molecular basis for the observed changes in the fatty acid profile. mdpi.com

Research in rat models has further substantiated the impact of zinc deficiency on fatty acid metabolism. Zinc-deficient rats have shown a decreased conversion rate of radiolabeled linoleic acid into its longer-chain, more unsaturated derivatives. This demonstrates a clear impairment in the fatty acid elongation and desaturation pathways that are dependent on zinc-requiring enzymes.

The table below summarizes the findings from a study evaluating the effect of dietary zinc status on key biomarkers in an animal model.

| Biomarker | Zinc-Adequate Group | Zinc-Deficient Group | p-value |

| Erythrocyte LA:DGLA Ratio (% w/w) | 18.5 ± 0.5 | 22.6 ± 0.5 | < 0.001 |

| Hepatic Δ6-Desaturase Gene Expression | Significantly Higher | Significantly Lower | < 0.001 |

| Serum Zinc Concentration | Higher | Lower | < 0.05 |

| Body Weight | Higher | Lower | < 0.05 |

| Data adapted from a study on Gallus gallus, illustrating the impact of dietary zinc on the LA:DGLA ratio and other zinc status indicators. mdpi.com |

These in vivo studies underscore the utility of fatty acid metabolite ratios, particularly the LA:DGLA ratio, as functional biomarkers of zinc status. They provide a more dynamic picture of metabolic function compared to static measurements of zinc concentration in plasma or serum alone.

Assessment of Zinc Linoleate's Role in Specific Physiological Processes in Animal Models

The administration of zinc and linoleic acid, the two components of zinc;(9Z,12Z)-octadeca-9,12-dienoate, has been shown to influence a variety of physiological processes in animal models, most notably those related to dermal health and integrity. The synergistic action of zinc and linoleic acid is particularly evident in the context of skin and coat quality.

Linoleic acid is a crucial component of ceramides, which are lipid molecules essential for maintaining the epidermal water barrier. A deficiency in linoleic acid can lead to a dry, scaly coat and increased transepidermal water loss (TEWL). Zinc plays a vital role in numerous enzymatic processes within the skin, including cell division, wound healing, and the metabolism of fatty acids.

A study conducted on adult dogs investigated the effects of supplementing a complete and balanced diet with zinc and linoleic acid. researchgate.netlincoln.ac.uklincoln.ac.uk The results demonstrated a significant improvement in skin and coat condition in the supplemented group compared to the control group. researchgate.netlincoln.ac.uklincoln.ac.uk Specifically, there were measurable enhancements in coat gloss and a reduction in coat scaling. researchgate.netlincoln.ac.uklincoln.ac.uk Furthermore, supplementation with zinc, both alone and in combination with linoleic acid, led to a significant decrease in TEWL over the course of the study, indicating an improved skin barrier function. researchgate.netlincoln.ac.uklincoln.ac.uk

The following table summarizes the key findings from this canine supplementation study.

| Parameter | Control Group | Zinc & Linoleic Acid Supplemented Group | p-value |

| Coat Gloss | No significant change | Significant Improvement | 0.05 |

| Coat Scale | No significant change | Significant Improvement | 0.007 |

| Transepidermal Water Loss (TEWL) | No significant change | Significant Decrease | 0.05 |